(R)-(-)-Denopamine Hydrochloride

Description

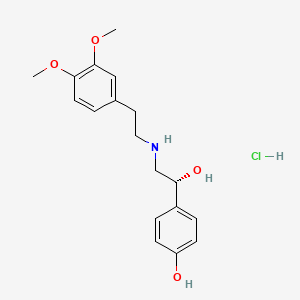

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO4 |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |

InChI Key |

MHLNPAYZAXBXAS-NTISSMGPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis Strategies for (R)-(-)-Denopamine Hydrochloride

The synthesis of enantiomerically pure this compound relies on several advanced asymmetric strategies. These methods are designed to introduce the chiral center with a high degree of stereocontrol, thereby maximizing the yield of the desired (R)-enantiomer while minimizing the formation of the unwanted (S)-enantiomer.

Asymmetric Reduction Approaches

A prominent and direct route to chiral 1,2-amino alcohols like (R)-(-)-Denopamine is the asymmetric reduction of a corresponding α-amino ketone precursor. researchgate.net This approach is favored for its efficiency and has been realized through both biocatalytic and chemocatalytic methods.

Biocatalysis offers an environmentally friendly and highly selective means of synthesizing chiral compounds. rsc.org Whole-cell systems, such as those from plants, are particularly advantageous as they contain the necessary enzymes and cofactors for the reduction reaction. rsc.orgsrce.hr

The enzymes found in the common carrot, Daucus carota, have been successfully employed for the stereoselective synthesis of (R)-(-)-Denopamine. researchgate.netsci-hub.se This method involves the reduction of an α-azidoarylketone precursor. researchgate.netsci-hub.se The use of Daucus carota root is appealing due to its low cost, ready availability, and the mild, environmentally benign reaction conditions (aqueous medium at room temperature). sci-hub.seresearchgate.net The process generally results in high yields and excellent enantioselectivity. sci-hub.seresearchgate.net For instance, the reduction of the azido (B1232118) ketone precursor for denopamine (B1670247) using Daucus carota can yield the corresponding (R)-2-azido-1-arylethanol with high enantiomeric excess. sci-hub.seresearchgate.net Studies have shown that dehydrogenases present in Daucus carota can selectively reduce substituted aromatic ketones to the corresponding chiral secondary alcohols in good yields (60-95%) and with high enantioselectivity (76-99%). srce.hr

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Daucus carota | α-azidoarylketone | (R)-2-azido-1-arylethanol | 85-92 | >99 |

| Daucus carota | Cyclic amino-ketones | Amino-alcohols | 66-91 | 75-96 |

Table 1: Examples of Biocatalytic Reductions Using Daucus carota. This table is interactive.

Catalytic asymmetric hydrogenation is a powerful and widely studied method for the synthesis of chiral 1,2-amino alcohols. researchgate.net This technique often employs transition metal catalysts, such as rhodium, ruthenium, and cobalt, complexed with chiral ligands. researchgate.netnih.govnih.gov

The asymmetric hydrogenation of unprotected α-amino ketones has been successfully applied to the synthesis of (-)-Denopamine. nih.gov Rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have proven effective, leading to good yields and enantioselectivities. nih.gov This method represents a convenient and promising approach to chiral amino alcohols. researchgate.net More recently, cobalt-catalyzed asymmetric hydrogenation has emerged as a highly efficient alternative. nih.govacs.org Utilizing an amino-group-assisted coordination strategy, this method can produce chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in a short reaction time. nih.govacs.org The resulting product can then be readily converted to the enantiomer of denopamine. acs.org

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Rh-electron-donating phosphine | α-secondary amino ketone | (-)-Denopamine | Good | Good |

| Co-(R,R)-BenzP* | α-primary amino ketone | Chiral vicinal amino alcohol | High | up to 99 |

Table 2: Catalytic Asymmetric Hydrogenation for Denopamine Synthesis. This table is interactive.

Enantioselective Cyanation Reactions as Precursors

Enantioselective cyanation reactions are a valuable tool in organic synthesis, providing access to chiral cyanohydrins which are versatile precursors for various functional groups, including β-amino alcohols. researchgate.net The development of catalytic asymmetric cyanation has been a significant area of research, aiming to overcome the use of highly toxic cyanide reagents. researchgate.netscielo.br

In the context of (R)-(-)-Denopamine synthesis, an enantioselective total synthesis has been reported that utilizes a catalytic asymmetric cyanation step. researchgate.net This strategy can involve the use of a chiral organocatalyst in conjunction with a photoredox catalyst to achieve the desired stereocontrol. researchgate.net The resulting chiral nitrile can then be further elaborated to afford the target molecule. While various metals like ruthenium and copper have been explored for cyanation reactions, the specific application to denopamine synthesis often relies on carefully designed multi-step sequences where the cyanation step establishes the crucial stereocenter. researchgate.netd-nb.info

Other Asymmetric Carbon-Carbon Bond Formation Strategies

Beyond reduction and cyanation, other asymmetric carbon-carbon bond-forming reactions are fundamental to the enantioselective synthesis of complex molecules like (R)-(-)-Denopamine. nih.govlibretexts.org These strategies are crucial for building the carbon skeleton with precise stereochemical control.

For example, the synthesis of chiral amines and their derivatives can be achieved through methods like the conjugate addition of lithiated N-Boc allylic and benzylic amines to nitroalkenes. scispace.com Such methodologies can provide access to substituted piperidines and pyrrolidines, which can be precursors or structural analogs of denopamine. scispace.com The development of chiral heterogeneous catalysts for use in continuous-flow systems is also a promising area for improving the efficiency and scalability of asymmetric C-C bond formations. nih.gov While direct examples of these specific strategies for the total synthesis of (R)-(-)-Denopamine are less commonly reported than asymmetric reduction, they represent the broader toolkit available to synthetic chemists for constructing such chiral molecules.

Chiral Purity Determination and Control in Synthesis

Ensuring the chiral purity of this compound is critical, as the presence of the (S)-enantiomer can lead to different pharmacological effects. jst.go.jp Therefore, robust analytical methods for determining enantiomeric purity are essential during and after the synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral analysis due to its flexibility, efficiency, and precision. mdpi.com Direct enantiomer separation of denopamine can be achieved using a chiral stationary phase (CSP). jst.go.jpresearchgate.net For instance, a β-cyclodextrin derivative immobilized on a chiral column has been shown to successfully separate the enantiomers of denopamine under reversed-phase conditions, with a resolution of 2.4 achieved within 10 minutes. jst.go.jpresearchgate.net This validated HPLC method can be used to assess the chiral purity of the drug substance and to study potential chiral inversion under various stress conditions, such as heat. jst.go.jpresearchgate.net Polysaccharide-based CSPs are also commonly employed for the enantioseparation of chiral amines. yakhak.org

Beyond HPLC, other techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), can be used to determine enantiomeric purity. libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, resulting in distinct NMR spectra that allow for quantification. libretexts.org This method avoids the need for chemical derivatization. libretexts.org

The control of chiral purity is intrinsically linked to the chosen synthetic strategy. The use of highly enantioselective catalysts, whether biocatalytic or chemocatalytic, is the primary means of control. researchgate.netnih.gov Careful optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing the enantiomeric excess (ee) of the desired product. nih.govacs.org For synthetic peptides, which are larger chiral molecules, chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) is a powerful tool for determining the chiral purity of the constituent amino acids. digitellinc.comnih.gov

| Analytical Technique | Principle | Application to Denopamine |

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.comsigmaaldrich.com | Direct separation and quantification of (R)- and (S)-enantiomers. jst.go.jpresearchgate.net |

| NMR with Chiral Solvating Agents | Formation of transient diastereomers with distinct spectra. libretexts.org | Determination of enantiomeric purity without derivatization. libretexts.org |

Table 3: Methods for Chiral Purity Determination of Denopamine. This table is interactive.

Chiral Inversion Studies of (R)-(-)-Denopamine

No published studies on the chiral inversion of (R)-(-)-Denopamine were found in a comprehensive search of the scientific literature.

Pharmacological Characterization at the Molecular and Cellular Level

Adrenergic Receptor Agonism of (R)-(-)-Denopamine Hydrochloride

This compound's pharmacological activity is characterized by its agonistic effects on adrenergic receptors, a class of G protein-coupled receptors that are crucial in regulating various physiological processes.

Selectivity for Beta-1 Adrenergic Receptors

This compound demonstrates a marked selectivity for β1-adrenergic receptors, which are predominantly located in the heart. patsnap.compatsnap.com This selectivity is a key feature of its pharmacological profile. Studies have shown that the 3,4-dimethoxyphenethyl structure within the molecule is a significant determinant of this β1-adrenoceptor selectivity. nih.gov Research using human β-adrenergic receptors expressed in cellular models has quantified this selectivity. For instance, in radioligand binding assays, denopamine (B1670247) showed a 7-fold lower inhibition constant for β1-receptors compared to β2-receptors. nih.gov This preference for β1-receptors underlies its targeted effects on cardiac tissue. patsnap.compatsnap.com

Agonist Activity and Intrinsic Efficacy at Beta-Adrenergic Receptors

As an agonist, this compound binds to and activates β-adrenergic receptors. However, it is classified as a partial agonist, meaning it does not produce the maximum possible response even at high concentrations. nih.gov Its intrinsic activity, a measure of the ability of a drug-receptor complex to produce a response, has been reported to be between 0.72 and 1.0 for its positive inotropic effect. researchgate.net In studies assessing the stimulation of adenylyl cyclase, the maximal stimulation by denopamine was less than 10% of that produced by the full agonist isoproterenol (B85558) at both β1 and β2 receptor subtypes. nih.gov This lower intrinsic efficacy may contribute to a more modulated and sustained cardiac stimulation compared to full agonists. nih.gov

Interaction with Other Adrenoceptor Subtypes (e.g., Beta-2, Beta-3)

While highly selective for β1-receptors, this compound does exhibit some interaction with other adrenoceptor subtypes, albeit with significantly lower affinity and efficacy. nih.govnih.gov Studies have demonstrated that denopamine has a much weaker effect on β2-adrenergic receptors. nih.gov This minimal β2 activity reduces the likelihood of unwanted side effects such as peripheral vasodilation or tremors. youtube.com Research examining a range of β-adrenoceptor agonists has identified denopamine as having subtype-selective intrinsic efficacy for the β1-adrenoceptor over the β2- and β3-adrenoceptors. nih.govnih.govdrugbank.com

Cellular Mechanisms of Action

The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular events, leading to its observed physiological effects.

Adenylyl Cyclase-cAMP Pathway Activation

Upon binding to β1-adrenergic receptors, this compound activates the associated Gs protein. sigmaaldrich.comyoutube.com This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.compatsnap.comwikipedia.org The resulting increase in intracellular cAMP levels is a crucial step in the signaling pathway. patsnap.compatsnap.com However, it has been noted that denopamine stimulates adenylyl cyclase less potently than full agonists, with an intrinsic activity ranging from 0.15 to 0.65 in this regard. researchgate.net This may be due to the activation of a specific, non-sarcolemmal fraction of adenylyl cyclase. researchgate.net

Protein Kinase A (PKA) Activation and Downstream Phosphorylation

The elevated intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.comyoutube.com PKA is a key enzyme that, once activated, phosphorylates various downstream target proteins within the cardiac muscle cells. patsnap.comyoutube.com This phosphorylation of specific cellular proteins is the final step in the signaling cascade initiated by this compound, ultimately leading to its physiological effects. nih.gov

| Compound Name |

| This compound |

| Isoproterenol |

| Adenosine triphosphate (ATP) |

| Cyclic adenosine monophosphate (cAMP) |

| Norepinephrine (B1679862) |

| Epinephrine |

Interactive Data Table: Adrenergic Receptor Selectivity of Denopamine

| Parameter | Receptor Subtype | Value | Reference |

| Inhibition Constant Ratio | β1 vs. β2 | 7-fold lower for β1 | nih.gov |

| Maximal Adenylyl Cyclase Stimulation (vs. Isoproterenol) | β1 | <10% | nih.gov |

| Maximal Adenylyl Cyclase Stimulation (vs. Isoproterenol) | β2 | <10% | nih.gov |

| Intrinsic Activity (Positive Inotropic Effect) | β1 | 0.72 - 1.0 | researchgate.net |

| Intrinsic Activity (Adenylyl Cyclase Stimulation) | β1 | 0.15 - 0.65 | researchgate.net |

Modulation of Intracellular Calcium Dynamics (e.g., L-type calcium channels, SERCA)

This compound modulates intracellular calcium dynamics primarily through its action on L-type calcium channels, a key component of excitation-contraction coupling in cardiomyocytes.

In studies using rabbit ventricular cells, denopamine was found to stimulate the L-type Ca2+ current (ICa). This stimulation occurs exclusively through the β1 adrenoceptor-adenylate cyclase pathway. The agonistic potency of denopamine is regulated by the stimulatory G-protein (Gs). Research indicates that denopamine acts as a partial agonist in stimulating this current. For instance, it produced a maximal increase in the basal ICa of +33.2%, which is approximately one-quarter of the maximal response induced by the full agonist, isoprenaline. Despite the modest effect on ICa, denopamine can elicit a more significant inotropic response, suggesting an amplification of the signal downstream from the calcium current. The stimulation of ICa by denopamine can be abolished by selective β1-antagonists like atenolol (B1665814) and bisoprolol.

Interestingly, while denopamine stimulates the basal calcium current, it acts as an antagonist in the presence of a more powerful agonist. It has been shown to inhibit the ICa stimulated by isoprenaline, causing a rightward shift in the concentration-response curve for isoprenaline's effect.

In isolated dog ventricular muscle, the positive inotropic effect of denopamine corresponds with an increase in the amplitude of aequorin light transients, which are indicative of intracellular Ca++ concentration. The relationship observed between the peak Ca++ transients and the developed tension in response to denopamine was the same as that for isoproterenol.

Currently, there is no specific information available from the conducted research regarding the direct modulation of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) by this compound.

Table 1: Effect of Denopamine on L-type Ca2+ Current (ICa) in Rabbit Ventricular Cells

| Parameter | Finding | Citation |

| Mechanism | Stimulates basal ICa via β1 adrenoceptor-adenylate cyclase pathway. | nih.gov |

| EC50 | 0.039 μM | nih.gov |

| Maximum Response | +33.2% increase over basal ICa. | nih.gov |

| Comparison | Approx. 25% of the maximum response induced by isoprenaline. | nih.gov |

| Antagonism | Stimulation is abolished by atenolol or bisoprolol. | nih.gov |

| Interaction | Inhibits isoprenaline-stimulated ICa. | nih.gov |

Receptor Desensitization and Down-regulation Studies in Preclinical Models

As a weak partial agonist, this compound demonstrates a significantly lower propensity to cause receptor desensitization and down-regulation compared to full β-adrenergic agonists like isoproterenol.

Studies on human β1-adrenergic receptors expressed in cell systems have shown that short-term exposure (e.g., 20 minutes) to denopamine does not induce homologous desensitization. nih.gov Unlike the full agonist isoproterenol, this brief treatment with denopamine did not lead to a decrease in the receptor's responsiveness to subsequent stimulation, nor did it promote the sequestration (internalization) of the receptors from the cell surface. nih.gov

However, prolonged exposure to denopamine can lead to receptor down-regulation. A 24-hour pretreatment with denopamine resulted in a time-dependent decrease in the total number of β1-adrenergic receptors. nih.gov Critically, the rate of this down-regulation was found to be slower than that produced by isoproterenol under similar conditions. nih.gov This reduced tendency to cause rapid desensitization and slower down-regulation may contribute to the sustained cardiotonic effects observed with denopamine compared to full agonists. nih.gov

Further preclinical studies in rats showed that chronic oral administration of denopamine at 10 or 20 mg/kg for 14 days did not alter the acute inotropic response to an intravenous dose of the drug. nih.gov At a higher dose (40 mg/kg), the positive inotropic effect was somewhat attenuated at lower intravenous concentrations, but the maximal response was not decreased. nih.gov This contrasts sharply with the significant desensitization observed after repeated treatment with isoproterenol, which increased the ED50 for its inotropic effect by nearly seven-fold and reduced the maximal response. nih.gov The number of β-adrenergic receptors (Bmax) in cardiac membranes was reduced in the high-dose denopamine group and the isoproterenol group, but not in the lower-dose denopamine groups, suggesting that desensitization is minimal at effective therapeutic doses. nih.gov

Table 2: Comparison of Receptor Regulation by Denopamine and Isoproterenol

| Effect | Denopamine (Partial Agonist) | Isoproterenol (Full Agonist) | Citation |

| Short-Term (20 min) Desensitization | No decrease in receptor responsiveness. | Induces desensitization. | nih.gov |

| Short-Term (20 min) Sequestration | No receptor sequestration observed. | Promotes receptor sequestration. | nih.gov |

| Long-Term (24 hr) Down-regulation | Induces a time-dependent reduction in receptor number. | Induces down-regulation at a faster rate. | nih.gov |

Identification of Other Potential Molecular Targets

Beyond its primary activity as a selective β1-adrenergic receptor agonist, preclinical studies have identified other potential molecular targets for this compound.

α1-Adrenergic Receptors: Research has shown that denopamine can bind to myocardial α1-adrenoceptors. In membrane fractions from the rabbit ventricle, denopamine displaced the specific binding of the α1-receptor antagonist [3H]prazosin, indicating an interaction with these receptors. nih.govresearchgate.net Functionally, denopamine was observed to attenuate the maximal inotropic response to the α1-agonist phenylephrine. nih.gov However, this binding does not appear to contribute to its primary therapeutic effect, as the positive inotropic action of denopamine was not affected by the α1-antagonist prazosin (B1663645) and was exclusively antagonized by a β-receptor blocker. nih.gov

Tumor Necrosis Factor-α (TNF-α): Denopamine has been found to exert effects on inflammatory pathways. In a murine model of congestive heart failure induced by viral myocarditis, treatment with denopamine was shown to suppress the production of the pro-inflammatory cytokine TNF-α in the heart. nih.gov In vitro experiments confirmed this finding, demonstrating that denopamine suppresses lipopolysaccharide (LPS)-induced TNF-α production in a concentration-dependent manner. nih.gov This suggests a potential anti-inflammatory action that is distinct from its adrenergic receptor-mediated effects.

Absorption and Distribution Studies in Preclinical Animal Models

Understanding the absorption and distribution of this compound is fundamental to interpreting its pharmacological activity and potential for accumulation in tissues. Preclinical studies in animal models provide the initial insights into these processes.

Evaluation of Tissue Distribution Profiles

Studies utilizing radiolabeled this compound have been instrumental in elucidating its distribution throughout the body. Following oral administration of ¹⁴C-labeled denopamine to rats, the distribution of radioactivity was examined in various organs and tissues.

A study investigating the accumulation of (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol (denopamine, TA-064) in rats after daily oral administration of 5 mg/kg of ¹⁴C-denopamine for 1, 6, and 10 days revealed that radioactivity levels were generally higher in the consecutive-dose groups compared to a single-dose group at 15 minutes post-administration. nih.gov However, these levels reached a state of equilibrium within 6 days of administration. nih.gov Importantly, by 24 hours after the final dose, the radioactivity in all tissues had decreased to approximately the limit of detection, suggesting that the drug does not have a strong retention or accumulation characteristic in the body. nih.gov

Tissue Distribution of Radioactivity in Rats 15 Minutes After the Final Oral Dose of ¹⁴C-Denopamine (5 mg/kg/day)

| Tissue | Single Dose (µg eq/g) | 6 Consecutive Doses (µg eq/g) | 10 Consecutive Doses (µg eq/g) |

|---|---|---|---|

| Liver | - | - | - |

| Kidney | - | - | - |

| Heart | - | - | - |

| Lung | - | - | - |

| Spleen | - | - | - |

Characterization of Plasma Concentration-Time Profiles

The plasma concentration-time profile of a drug provides key information about its rate of absorption, distribution, and elimination. Studies in dogs have offered a glimpse into the pharmacokinetic parameters of this compound.

In a study involving dogs, the oral administration of denopamine was evaluated. The mean peak plasma concentration (Cmax) was found to be 39.6 ng/ml, which was reached at a mean time (Tmax) of 1.0 hour. nih.gov The area under the plasma concentration-time curve (AUC) was 127 ng/ml·h, and the plasma half-life was determined to be 2.0 hours. nih.gov These findings suggest a relatively rapid absorption and elimination of the compound in this preclinical model.

Pharmacokinetic Parameters of Denopamine in Dogs After Oral Administration

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 39.6 ng/ml |

| Time to Peak Concentration (Tmax) | 1.0 h |

| Area Under the Curve (AUC) | 127 ng/ml·h |

| Plasma Half-life (t½) | 2.0 h |

Metabolism of this compound in Preclinical Systems

The biotransformation of a drug through metabolic processes is a critical determinant of its efficacy and duration of action. In vitro systems, such as liver preparations and microsomes, are valuable tools for identifying the metabolic pathways of a new chemical entity.

In Vitro Metabolic Pathways (e.g., using liver preparations, microsomes)

The metabolism of denopamine has been investigated using rat and rabbit liver preparations, which have identified several key metabolic routes. nih.gov These studies have shown that denopamine undergoes biotransformation through pathways including conjugation, side chain oxidation, and ring hydroxylation followed by O-methylation. nih.gov

Incubation of denopamine with rat liver microsomal fractions in the presence of an NADPH-generating system resulted in the formation of O-demethylated metabolites. nih.gov Specifically, 4'-O-demethylated (M-1) and 3'-O-demethylated (iso-M-1) metabolites were identified. nih.gov The formation of these metabolites indicates that O-demethylation is a significant metabolic pathway for denopamine in this in vitro system. A notable observation was the preferential formation of the M-1 metabolite, with the ratio of M-1 to iso-M-1 being 33:1. nih.gov

In addition to O-demethylation, hydroxylation has been identified as another key metabolic pathway for denopamine. The incubation of denopamine with rat liver microsomal fractions led to the formation of a 3-hydroxylated metabolite (M-4). nih.gov This catechol intermediate, M-4, can then be further metabolized. When denopamine was incubated with the rat liver 9000g supernatant fraction in the presence of an NADPH-generating system and S-adenosyl-L-methionine, 3-Methoxydenopamine (M-2) and 3-hydroxy-4-O-methyldenopamine (iso-M-2) were formed via the M-4 intermediate. nih.gov The ratio of M-2 to iso-M-2 formed in this system was 7:1. nih.gov

In Vitro Metabolites of Denopamine in Rat Liver Preparations

| Metabolic Pathway | Metabolite | Ratio of Formation |

|---|---|---|

| O-Demethylation | 4'-O-Demethylated (M-1) | 33:1 (M-1:iso-M-1) |

| 3'-O-Demethylated (iso-M-1) | ||

| Hydroxylation & Subsequent Methylation | 3-Hydroxylated (M-4) | Intermediate |

| 3-Methoxydenopamine (M-2) | 7:1 (M-2:iso-M-2) | |

| 3-hydroxy-4-O-methyldenopamine (iso-M-2) |

An extensive review of the preclinical pharmacokinetic and metabolic profile of this compound reveals a complex interplay of metabolic pathways, species-specific variations, and enzymatic systems that govern its disposition. This article details the metabolic fate, excretion, and dose-dependent kinetics of denopamine in various preclinical models.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Beta-1 Adrenergic Agonist Activity

The selective beta-1 adrenergic agonist activity of (R)-(-)-Denopamine is attributed to a unique combination of structural features. SAR studies have identified several key components of its molecular architecture that are crucial for its potency and selectivity.

The core structure of denopamine (B1670247), an arylethanolamine derivative, features a p-hydroxyphenyl group and a 3,4-dimethoxyphenethylamino side chain. The hydroxyl group on the phenyl ring is a critical determinant for its agonist activity. Modifications to this group can significantly impact the compound's interaction with the receptor. For instance, the catechol derivative of denopamine, T-0509, which possesses a 3,4-dihydroxyphenyl group instead of the p-hydroxyphenyl group, exhibits full agonist activity, in contrast to the partial agonist nature of denopamine. nih.gov

The 3,4-dimethoxyphenethylamino side chain is another essential feature for beta-1 selectivity. This bulky substituent on the amine is thought to orient the molecule favorably within the binding pocket of the beta-1 adrenergic receptor, enhancing its affinity and efficacy for this subtype over others. The length and nature of this side chain are critical, as alterations can lead to changes in selectivity and potency.

Furthermore, the beta-hydroxyl group on the ethanolamine side chain is a common feature among many beta-adrenergic agonists and is crucial for potent activity. This group is believed to form a key hydrogen bond interaction with a serine residue in the binding site of the beta-adrenergic receptor.

| Structural Feature | Importance for Beta-1 Agonist Activity |

| p-Hydroxyphenyl group | Essential for agonist activity. |

| 3,4-Dimethoxyphenethylamino side chain | Contributes to beta-1 selectivity. |

| Beta-hydroxyl group | Crucial for potent interaction with the receptor. |

Influence of Stereochemistry on Pharmacological Activity and Receptor Binding

Stereochemistry plays a pivotal role in the pharmacological activity of denopamine. The molecule contains a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (R)-(-)-Denopamine and (S)-(+)-Denopamine.

It has been established that the pharmacological activity of denopamine resides almost exclusively in the (R)-(-)-enantiomer. researchgate.net This stereoselectivity is a common phenomenon among adrenergic drugs and is a consequence of the three-dimensional nature of the receptor's binding site. The specific spatial arrangement of the functional groups in the (R)-enantiomer allows for optimal interaction with the amino acid residues within the beta-1 adrenergic receptor.

The (S)-(+)-enantiomer, on the other hand, is significantly less active or inactive. This difference in activity highlights the precise geometric requirements for effective receptor binding and activation. The incorrect spatial orientation of the hydroxyl and amino groups in the (S)-enantiomer likely prevents it from forming the critical interactions necessary to induce the conformational change in the receptor that leads to signal transduction.

The profound influence of stereochemistry underscores the importance of synthesizing and administering the single, active enantiomer to maximize therapeutic efficacy and potentially reduce off-target effects that could be associated with the inactive enantiomer.

Design and Synthesis of Analogues for SAR Exploration

To further elucidate the structure-activity relationships of denopamine, a number of analogues have been designed and synthesized. These studies involve systematic modifications of the denopamine scaffold to probe the role of different structural components in receptor binding and activation.

One notable example is the synthesis of T-0509, a catechol derivative of denopamine. nih.gov In this analogue, the p-hydroxyphenyl group of denopamine is replaced with a 3,4-dihydroxyphenyl (catechol) group. This modification was designed to investigate the importance of the phenolic hydroxyl group's position and number.

The pharmacological evaluation of T-0509 revealed that it acts as a full and selective beta-1 adrenoceptor agonist, in contrast to denopamine, which is a partial agonist. nih.gov This finding suggests that the presence of the catechol moiety enhances the intrinsic activity of the molecule at the beta-1 receptor. The intrinsic activities of T-0509 and denopamine, when compared to the full agonist isoprenaline, were found to be 99% and 83%, respectively, in guinea-pig papillary muscle. nih.gov

The synthesis of such analogues provides valuable insights into the pharmacophore of beta-1 adrenergic agonists and helps in the rational design of new compounds with improved pharmacological profiles.

| Analogue | Structural Modification | Impact on Activity |

| T-0509 | Replacement of p-hydroxyphenyl group with a 3,4-dihydroxyphenyl (catechol) group. | Converted the partial agonist (denopamine) into a full agonist. |

Computational and Molecular Docking Approaches in SAR

In addition to traditional SAR studies, computational and molecular docking approaches have become invaluable tools for understanding the interaction of denopamine and its analogues with the beta-1 adrenergic receptor at the molecular level. nih.govresearchgate.net These methods allow for the visualization of the binding mode of ligands within the receptor's active site and can predict the binding affinity of novel compounds.

Molecular docking simulations of beta-adrenergic receptor agonists have revealed key interactions that are essential for ligand binding and receptor activation. For instance, the protonated amine of the ligand typically forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. The hydroxyl groups of the catecholamine or phenylethanolamine scaffold form hydrogen bonds with serine residues in transmembrane helix 5 (TM5). mdpi.com

In the case of denopamine, molecular modeling studies can help to rationalize its beta-1 selectivity. The bulky 3,4-dimethoxyphenethylamino group is hypothesized to interact with specific residues in the binding pocket of the beta-1 receptor that are different from those in the beta-2 receptor, thereby conferring its selectivity.

These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by enabling the rational design of new analogues with enhanced potency and selectivity. They provide a structural basis for the observed SAR and can guide the synthesis of more effective therapeutic agents.

Analytical Techniques for Research and Development

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components. nih.gov In the context of (R)-(-)-Denopamine Hydrochloride, chromatographic methods are indispensable for both quantifying the active pharmaceutical ingredient and assessing its purity by detecting any related substances or degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful and versatile analytical tool widely used in the pharmaceutical industry for the analysis of drug substances. ju.edu.jo Its high resolution and sensitivity make it ideal for the stringent quality control required for compounds like this compound. ju.edu.josigmaaldrich.com

Given that Denopamine (B1670247) exists as a pair of enantiomers, the biologically active form being the (R)-(-) isomer, the ability to separate and quantify these enantiomers is of paramount importance. americanpharmaceuticalreview.com Chiral HPLC is the gold standard for this purpose, employing specialized chiral stationary phases (CSPs) that can differentiate between the two mirror-image molecules. americanpharmaceuticalreview.comsigmaaldrich.com

The separation of Denopamine enantiomers has been successfully achieved using HPLC with a chiral stationary phase based on perphenylated β-cyclodextrin. nih.gov Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with guest molecules, and their chiral structure allows for the differential interaction with enantiomers, leading to their separation. sigmaaldrich.comnih.gov This technique is crucial for determining the enantiomeric purity of the drug substance and ensuring that the final product contains the desired (R)-(-)-Denopamine isomer in the correct proportion. nih.gov The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times on the column. youtube.com

Table 1: Chiral HPLC Conditions for Denopamine Enantiomeric Separation

| Parameter | Condition | Reference |

| Stationary Phase | Perphenylated β-cyclodextrin (Ph β-CD) immobilized chiral stationary phase | nih.gov |

| Principle | Enantioselective inclusion complexation | sigmaaldrich.comnih.gov |

| Application | Optical purity testing of drug substance and tablets | nih.gov |

This interactive table summarizes the key conditions for the chiral HPLC separation of Denopamine enantiomers.

For the routine quantification of this compound in pharmaceutical formulations, HPLC coupled with an ultraviolet (UV) detector is a common and robust method. ju.edu.joresearchgate.net This technique is valued for its precision and is frequently employed in quality control settings. ju.edu.jo

A typical HPLC-UV method involves separation on a reverse-phase column, such as a C18 column. researchgate.netnih.gov The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation and peak shape. researchgate.netnih.gov Detection is performed at a specific UV wavelength where the analyte exhibits strong absorbance. researchgate.netscience.gov The concentration of the drug is determined by comparing the peak area of the sample to that of a reference standard of known concentration. core.ac.uk These methods must be validated to ensure they are linear, accurate, precise, and specific for the intended analysis. nih.govlatamjpharm.org

Table 2: Example HPLC-UV Method Parameters for Amine-Containing Compounds

| Parameter | Condition | Reference |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., potassium dihydrogen phosphate) | researchgate.netnih.gov |

| Flow Rate | Typically 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV spectrophotometry (wavelength determined by analyte's absorbance maximum) | researchgate.netscience.gov |

| Application | Quantification in pharmaceutical dosage forms | nih.govresearchgate.net |

This interactive table provides an example of typical parameters used in HPLC-UV methods for the analysis of pharmaceutical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

To understand the fate of this compound in a biological system, it is essential to identify and quantify its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose due to its exceptional sensitivity and specificity. nih.govnih.gov

The process begins with the separation of the parent drug and its metabolites from a biological matrix (e.g., plasma, urine) using liquid chromatography. youtube.com The eluent from the LC column is then introduced into the mass spectrometer. youtube.com The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. nih.gov In the tandem MS (MS/MS) setup, a specific ion (the precursor ion) corresponding to a potential metabolite is selected and fragmented. github.io The resulting fragment ions (product ions) create a unique "fingerprint" that helps in the structural elucidation of the metabolite. github.ioyoutube.com This technique is powerful enough to detect and characterize even trace levels of metabolites in complex biological samples. nih.gov

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., UV, MS/MS)

While LC-MS/MS is the primary tool for metabolite identification, other spectroscopic techniques contribute to the structural elucidation process.

UV Spectroscopy : The UV spectrum of a metabolite, obtained via a photodiode array (PDA) detector during HPLC analysis, can provide initial clues about its structure. Changes in the UV spectrum compared to the parent drug can indicate modifications to the chromophore (the part of the molecule that absorbs UV light). nih.gov

Tandem Mass Spectrometry (MS/MS) : As mentioned, MS/MS is crucial for determining the structure of metabolites. github.io By analyzing the fragmentation patterns, researchers can pinpoint where metabolic transformations, such as hydroxylation, demethylation, or conjugation, have occurred on the parent molecule. nih.govyoutube.com High-resolution mass spectrometry (HRMS) can further enhance this process by providing highly accurate mass measurements, which helps in determining the elemental composition of the metabolites. nih.gov

Method Validation in Preclinical Research

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. dergipark.org.tr

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically demonstrated by a high correlation coefficient (e.g., r > 0.99) for the calibration curve. core.ac.uk

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the drug is added to a sample matrix and then analyzed. nih.gov

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Recovery : The extraction efficiency of an analytical method, determined by comparing the analytical result from an extracted sample to that of a non-extracted standard. nih.gov

Sensitivity : This is defined by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected, and the Limit of Quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria | Reference |

| Specificity | Differentiates the analyte from interferences. | Peak purity and resolution from other components. | dergipark.org.tr |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. | nih.gov |

| Accuracy | Closeness to the true value. | Recovery typically within 80-120%. | nih.govnih.gov |

| Precision | Reproducibility of results. | Relative Standard Deviation (RSD) ≤ 15%. | researchgate.net |

| Sensitivity | Lowest detectable and quantifiable levels. | LOD and LOQ are statistically determined. | nih.gov |

This interactive table outlines the essential parameters for validating analytical methods in preclinical research.

Q & A

Q. What are the established synthesis pathways for (R)-(-)-Denopamine Hydrochloride, and how do stereochemical purity and yield vary across methods?

this compound is synthesized via asymmetric reduction of a ketone intermediate using chiral catalysts or enzymes. Key steps include protecting group strategies for the hydroxyl and amine functionalities. Stereochemical purity (>98% enantiomeric excess) is critical for β1-adrenoceptor selectivity, as impurities in the (S)-enantiomer may reduce specificity . Yield optimization often involves solvent selection (e.g., methanol or ethanol) and temperature control during crystallization. Analytical methods like chiral HPLC and NMR are mandatory for verifying purity .

Q. How does this compound exhibit β1-adrenoceptor selectivity, and what experimental models validate this specificity?

(R)-(-)-Denopamine acts as a partial β1-agonist with minimal β2/α1 activity, confirmed via isolated tissue assays (e.g., guinea pig atria for β1 vs. trachea for β2). Receptor binding studies using radiolabeled ligands (e.g., [³H]-CGP 12177) show 10-fold higher affinity for β1 receptors compared to β2. In vivo models, such as virus-induced heart failure in mice, demonstrate improved cardiac output without bronchial effects, supporting selectivity .

Q. What are the recommended in vivo models for studying this compound’s cardioprotective effects?

Murine models of congestive heart failure (e.g., viral myocarditis or pressure-overload hypertrophy) are standard. Parameters include survival rate, echocardiography (ejection fraction), and biomarker analysis (e.g., BNP levels). Dosing regimens (1–10 mg/kg/day, oral) must account for species-specific pharmacokinetics, as mice metabolize the compound faster than rats .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA-compliant guidelines: use PPE (gloves, lab coats), fume hoods for weighing, and decontaminate spills with 70% ethanol. Store in airtight, light-resistant containers at 2–8°C. Acute toxicity studies in rats indicate an LD₅₀ of 250 mg/kg (oral), requiring strict inventory control .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

Use a logarithmic dosing range (e.g., 0.1–100 µM in vitro; 0.3–30 mg/kg in vivo) to capture EC₅₀ values. Include positive controls (e.g., dobutamine for β1 agonism) and negative controls (vehicle-only). Statistical power analysis (n ≥ 6 per group) and ANOVA with post-hoc tests are recommended to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β1-adrenoceptor activation mechanisms of this compound across species?

Discrepancies arise from species-dependent receptor isoforms (e.g., human β1 vs. murine β1). Use transgenic models expressing human β1 receptors or cross-validate findings with human cardiomyocyte cultures. Patch-clamp electrophysiology can clarify ionotropic vs. metabotropic signaling differences .

Q. What strategies mitigate off-target effects of this compound in chronic toxicity studies?

Chronic dosing (≥28 days) may unmask α1-adrenergic cross-reactivity. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways. Co-administration with selective β1-antagonists (e.g., bisoprolol) can isolate compound-specific effects .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

Molecular docking (e.g., AutoDock Vina) against β1-adrenoceptor crystal structures (PDB: 7BVQ) identifies key interactions (e.g., hydrogen bonds with Ser49). QSAR models prioritize derivatives with lower LogP (<2.5) to reduce CNS penetration. Validate predictions with SPR binding assays .

Q. What methodologies address batch-to-batch variability in this compound’s pharmacokinetic profiles?

Implement USP-compliant dissolution testing (pH 1.2–6.8 media) and LC-MS/MS bioanalysis for plasma concentration curves. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. Use ANOVA to compare AUC and Cₘₐₓ across batches .

Q. How should researchers integrate this compound into combination therapies for synergistic cardioprotection?

Pair with ACE inhibitors (e.g., enalapril) or SGLT2 inhibitors (e.g., empagliflozin) in preclinical models. Design factorial experiments (2x2 matrix) to test additive vs. synergistic effects. Measure mitochondrial respiration (Seahorse XF Analyzer) and fibrosis markers (TGF-β1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.